molecular formula C22H42O2 B12654706 5-Docosenoic acid, (5Z)- CAS No. 64777-02-2

5-Docosenoic acid, (5Z)-

Cat. No.: B12654706
CAS No.: 64777-02-2
M. Wt: 338.6 g/mol
InChI Key: RFCSPHPIGYWVCG-ZCXUNETKSA-N
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Description

5-Docosenoic acid, (5Z)-, also known as (Z)-docos-5-enoic acid, is a monounsaturated very-long-chain fatty acid with the molecular formula C22H42O2. It is characterized by a double bond at the 5th carbon position in the cis configuration. This compound is part of the fatty acyls category and is known for its presence in various plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of very-long-chain fatty acids like 5-Docosenoic acid, (5Z)-, can be achieved through coupling reactions between terminal alkynes and bromoalkanoic acids. This method allows the formation of the desired product in two steps. Another approach involves the Wittig reaction, which is used to prepare (Z)-configured monoenes in a single step .

Industrial Production Methods: Industrial production of 5-Docosenoic acid, (5Z)-, typically involves the extraction from natural sources such as meadowfoam oil. The oil is processed to isolate the fatty acids, which are then purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-Docosenoic acid, (5Z)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Docosanoic acid.

    Substitution: Esters, amides.

Scientific Research Applications

5-Docosenoic acid, (5Z)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Docosenoic acid, (5Z)-, involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with specific enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid metabolism and signaling .

Comparison with Similar Compounds

Comparison: 5-Docosenoic acid, (5Z)-, is unique due to its double bond at the 5th position, which influences its chemical reactivity and biological functions. Compared to its saturated counterpart, docosanoic acid, it has different physical properties and reactivity. The position of the double bond also distinguishes it from other monounsaturated docosenoic acids, affecting its interaction with enzymes and receptors .

Properties

CAS No.

64777-02-2

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

(Z)-docos-5-enoic acid

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h17-18H,2-16,19-21H2,1H3,(H,23,24)/b18-17-

InChI Key

RFCSPHPIGYWVCG-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\CCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC=CCCCC(=O)O

Origin of Product

United States

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